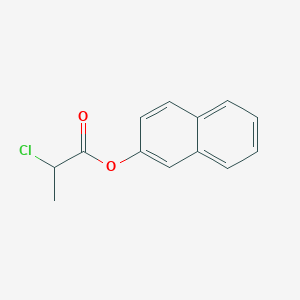

Naphthalen-2-yl 2-chloropropanoate

Description

General Context of Halogenated Esters in Organic Synthesis

Halogenated esters, particularly α-halo esters like the 2-chloropropanoate portion of the title compound, are pivotal intermediates in organic synthesis. wikipedia.org These compounds contain a halogen atom (such as chlorine or bromine) on the carbon atom adjacent to the ester group, which makes them potent alkylating agents. wikipedia.org Their utility stems from the reactivity of the carbon-halogen bond, which is susceptible to nucleophilic substitution. wikipedia.org

This reactivity allows for the introduction of a wide variety of functional groups, making α-halo esters valuable precursors for more elaborate derivatives. wikipedia.org They are instrumental in several key organic reactions, including the Darzens reaction to form α,β-epoxy esters (glycidic esters) and reactions with nucleophiles like azides to introduce new functionalities. wikipedia.org The production of these esters can be achieved through methods such as the direct halogenation of the corresponding acid or ester, or via the Hell-Volhard-Zelinsky halogenation. wikipedia.org Their versatility makes them useful compounds in the synthesis of fine chemicals and active pharmaceutical ingredients. google.comgoogle.com

Table 1: Key Reactions Involving α-Halogenated Esters

| Reaction Name | Description |

| Nucleophilic Substitution | The α-halide is readily displaced by a variety of nucleophiles (e.g., azides, ammonia). wikipedia.org |

| Darzens Reaction | Reaction with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester. wikipedia.org |

| Reduction | Reduction by agents like lithium aluminium hydride can form α-halo alcohols. wikipedia.org |

Significance of Naphthalene (B1677914) Derivatives in Chemical Research

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. ijrpr.com This structural motif is the foundation for a vast array of derivatives with significant applications across science and industry. ijrpr.comontosight.ai Naphthalene itself is a crucial raw material, primarily used in the industrial production of phthalic anhydride, a precursor for plasticizers, polymers, and resins. wikipedia.org Its hydrogenated forms, tetralin and decalin, serve as low-volatility solvents. wikipedia.org

In the realm of fine chemicals and pharmaceuticals, the naphthalene ring system is a privileged scaffold. Its rigid and lipophilic nature is exploited in drug design to interact with biological targets. ontosight.ai Naphthalene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. ontosight.aiontosight.ainih.gov Prominent examples of naphthalene-based drugs include the nonsteroidal anti-inflammatory drug (NSAID) Naproxen and the beta-blocker Propranolol. ijrpr.comwikipedia.org The versatility of naphthalene also extends to the creation of dyes, agrichemicals, and materials for electronics. ijrpr.comwikipedia.org

Table 2: Physical and Chemical Properties of Naphthalene

| Property | Value |

| Chemical Formula | C₁₀H₈ |

| Molar Mass | 128.174 g·mol⁻¹ |

| Appearance | White solid crystals/flakes |

| Melting Point | 80.26 °C (176.47 °F) |

| Boiling Point | 217.97 °C (424.35 °F) |

| Solubility in water | Low (e.g., 31.6 mg/L at 25 °C) |

| Source: wikipedia.org |

Overview of the 2-Chloropropanoate Moiety in Fine Chemicals

The 2-chloropropanoate moiety is the conjugate base of 2-chloropropanoic acid. nih.gov This structural unit falls under the category of α-halo carboxylic acid derivatives. wikipedia.org In the context of fine chemical synthesis, its primary role is that of a reactive handle. The chlorine atom at the alpha position activates the molecule for nucleophilic substitution reactions, allowing for the covalent attachment of other molecular fragments.

While simple in structure, this moiety is a building block for creating more complex molecules. For instance, related compounds like 2,2-dichloropropionic acid have been used as herbicides. wikipedia.org The chirality of 2-chloropropanoic acid, which exists as (S) and (R) enantiomers, can be a crucial feature in the synthesis of stereospecific pharmaceuticals and other biologically active compounds. wikipedia.orgnih.gov The incorporation of the 2-chloropropanoate group into a larger molecule, such as in Naphthalen-2-yl 2-chloropropanoate, imparts the chemical reactivity of an α-halo ester, enabling its use as an intermediate for further chemical elaboration.

Structure

3D Structure

Properties

CAS No. |

106647-76-1 |

|---|---|

Molecular Formula |

C13H11ClO2 |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

naphthalen-2-yl 2-chloropropanoate |

InChI |

InChI=1S/C13H11ClO2/c1-9(14)13(15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |

InChI Key |

BZROKMDIARZIQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC1=CC2=CC=CC=C2C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Naphthalen 2 Yl 2 Chloropropanoate

Esterification Approaches to Naphthalen-2-yl Esters

The formation of the ester linkage in naphthalen-2-yl 2-chloropropanoate is the central step in its synthesis. This can be achieved through several established esterification methods.

Direct Esterification from 2-Naphthol (B1666908) and 2-Chloropropanoic Acid

Direct esterification involves the reaction of 2-naphthol with 2-chloropropanoic acid, typically in the presence of an acid catalyst. This method, while straightforward, is a reversible reaction and often requires conditions that favor the formation of the ester, such as the removal of water as it is formed.

The general reaction is as follows:

C10H7OH + CH3CHClCOOH ⇌ C10H7OCOCH(Cl)CH3 + H2O

The efficiency of this reaction can be influenced by various factors, including the type of catalyst used, reaction temperature, and the method of water removal.

Acyl Halide Mediated Esterification (e.g., 2-Chloropropanoyl Chloride)

A more reactive and often higher-yielding approach involves the use of an acyl halide, specifically 2-chloropropanoyl chloride. sigmaaldrich.com In this method, 2-naphthol is reacted with 2-chloropropanoyl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct. youtube.com This reaction is generally faster and less reversible than direct esterification.

The reaction proceeds as follows:

C10H7OH + CH3CHClCOCl → C10H7OCOCH(Cl)CH3 + HCl

This method is widely used for the synthesis of esters due to the high reactivity of acyl chlorides. youtube.com

Precursor Synthesis of 2-Chloropropanoic Acid and Its Derivatives

Synthesis of Racemic 2-Chloropropanoic Acid

Racemic 2-chloropropanoic acid is a common starting material and can be synthesized through various methods. wikipedia.org

A primary industrial method for producing racemic 2-chloropropanoic acid involves the chlorination of propionyl chloride to form α-chloropropionyl chloride, which is then hydrolyzed. wikipedia.orgsigmaaldrich.com This process is often carried out at elevated temperatures. google.com Propionyl chloride itself is typically produced from propionic acid by reacting it with reagents like phosgene (B1210022) or thionyl chloride. wikipedia.orgguidechem.com

The chlorination of propionic acid can also be achieved directly, often in the presence of a catalyst such as propionic anhydride, excluding free radical-formers and light. google.comgoogle.com The reaction temperature is typically maintained between 115 and 140°C. google.com

| Reactant | Reagent/Catalyst | Product |

| Propionic Acid | Propionic Anhydride, Chlorine | 2-Chloropropionic Acid |

| Propionyl Chloride | Chlorine | 2-Chloropropionyl Chloride |

This table summarizes the key reactants and products in the synthesis of 2-chloropropanoic acid and its acyl chloride.

Alternative methods for the synthesis of α-chlorocarboxylic acids have been developed. One such method involves the diazotization of α-amino acids. For instance, (S)-2-chloropropanoic acid can be prepared from (S)-alanine via diazotization in hydrochloric acid. wikipedia.orgorgsyn.org This method is also applicable for preparing other racemic 2-chloroalkanoic acids and can be more convenient than direct chlorination. orgsyn.org

Modern synthetic approaches also include the use of hypervalent iodine reagents for α-carbonyl dihalogenation of diazoacetate derivatives. organic-chemistry.org Another technique involves the use of trimethylchlorosilane as a chlorine source for the α-chlorination of 1,3-dicarbonyl compounds, with phenyliodonium (B1259483) diacetate as an oxidant. organic-chemistry.org

| Starting Material | Key Reagents | Product |

| (S)-Alanine | NaNO₂, HCl | (S)-2-Chloropropanoic Acid |

| Diazoacetate derivatives | Iodobenzene dichloride | gem-dichloroacetate |

| 1,3-Dicarbonyl compounds | Trimethylchlorosilane, Phenyliodonium diacetate | α-monochlorinated product |

This table outlines alternative synthetic routes to α-chlorocarboxylic acids and their derivatives.

Preparation of Alkyl 2-Chloropropionates as Intermediates

A crucial intermediate in the probable synthesis of this compound is an activated form of 2-chloropropanoic acid, such as its acyl chloride, or the corresponding alkyl esters which can be used in transesterification reactions. The preparation of alkyl 2-chloropropionates is a well-documented process, often starting from readily available alkyl lactates.

Reaction of Alkyl Lactates with Chlorinating Reagents (e.g., Phosgene)

A prominent method for the synthesis of alkyl 2-chloropropionates involves the reaction of the corresponding alkyl lactates with a chlorinating agent. Phosgene (COCl₂) and thionyl chloride (SOCl₂) are commonly employed for this transformation.

The reaction of an alkyl lactate (B86563) with phosgene proceeds through the formation of a chloroformate intermediate. This intermediate is then decomposed, typically in the presence of a tertiary base like pyridine (B92270), to yield the desired alkyl 2-chloropropionate. epo.org This process can be tailored to produce either racemic or optically active products, depending on the stereochemistry of the starting alkyl lactate. epo.org For the preparation of high-purity optically active alkyl 2-chloropropionates, the decomposition of the chloroformate intermediate is ideally carried out at temperatures below 60°C, often in the range of 20 to 40°C. epo.org The reaction is conveniently performed in an inert solvent such as dichloromethane (B109758). epo.org

A similar and widely used method employs thionyl chloride, often in the presence of a base like pyridine. google.com The reaction of an alkyl lactate with thionyl chloride forms an intermediate chlorosulphinate. Subsequent heating of this intermediate, typically in the presence of pyridine or its hydrochloride, leads to the formation of the alkyl 2-chloropropionate. epo.org The process can be controlled to achieve high yields and, if starting with an optically active lactate, can proceed with an inversion of configuration. google.com For instance, L-ethyl lactate can be converted to D-(+)-2-chloropropionic acid ethyl ester. patsnap.com

The table below summarizes typical conditions and outcomes for the synthesis of alkyl 2-chloropropionates from alkyl lactates.

| Starting Material | Chlorinating Reagent | Catalyst/Base | Solvent | Reaction Conditions | Product | Yield (%) | Purity (%) | Ref. |

| L-Ethyl Lactate | Thionyl Chloride | Calcium Fluoride | - | Heat to 65-70°C, then reflux at 170°C for 15h | D-(+)-2-chloropropionic acid ethyl ester | 79.7 | 99.5 | patsnap.com |

| Alkyl Lactate | Phosgene | Pyridine | Dichloromethane | Decomposition below 60°C | Alkyl 2-chloropropionate | High | High | epo.org |

| Racemic Alkyl Lactate | Thionyl Chloride | Pyridine | - | Formation of chlorosulphinate followed by thermal decomposition | Racemic Alkyl 2-chloropropionate | - | - | google.com |

Analogous Synthetic Strategies for Naphthalen-2-yl α-Haloesters

Given the absence of a specific documented synthesis for this compound, analogous synthetic strategies for related naphthalen-2-yl α-haloesters provide the most likely pathways. The most direct and classical approach is the esterification of 2-naphthol with an activated derivative of 2-chloropropanoic acid.

A probable and efficient method involves the reaction of 2-naphthol with 2-chloropropionyl chloride. This is a standard esterification reaction where the hydroxyl group of 2-naphthol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction solvent is usually an inert aprotic solvent like dichloromethane or chloroform.

An alternative, though likely less direct route for this specific compound, is a palladium-catalyzed coupling reaction. Modern synthetic methods allow for the formation of α-aryl esters by coupling aryl halides with ester enolates. google.com While this is a powerful technique, it would require starting with a halogenated naphthalene (B1677914) and the enolate of a 2-chloropropionate ester, making the direct esterification of 2-naphthol a more straightforward approach.

Furthermore, the synthesis of related naphthalen-2-yl esters has been documented. For example, the reaction of 2-naphthol with chloroacetic acid derivatives has been reported to produce naphthoxyacetic acid esters. In one instance, 2-naphthol was reacted with methyl chloroacetate (B1199739) in the presence of potassium hydroxide (B78521) in xylene to yield methyl naphthoxyacetate. patsnap.com This exemplifies the feasibility of reacting a halo-substituted acyl compound with 2-naphthol to form the corresponding ester.

The following table outlines a proposed synthetic approach for this compound based on these analogous strategies.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Probable Reaction Conditions | Product | Ref. (Analogy) |

| 2-Naphthol | 2-Chloropropionyl chloride | Pyridine or Triethylamine | Dichloromethane or Chloroform | Room temperature or gentle heating | This compound | chegg.com |

| 2-Naphthol | 2-Chloropropanoic acid | DCC/DMAP | Dichloromethane | Room temperature | This compound | General Esterification |

Enantioselective Synthesis and Chiral Aspects of Naphthalen 2 Yl 2 Chloropropanoate

Asymmetric Synthesis of the 2-Chloropropanoate Stereocenter

The creation of the stereocenter in the 2-chloropropanoate moiety is a critical step in the synthesis of Naphthalen-2-yl 2-chloropropanoate. Various methodologies have been developed to achieve high enantioselectivity in this process.

Routes from Chiral Amino Acid Precursors (e.g., L-Alanine)

A well-established method for producing enantiomerically pure (S)-2-chloropropanoic acid, a key precursor to this compound, involves the use of the naturally occurring chiral amino acid, L-alanine. This process leverages the inherent chirality of the starting material to impart stereochemical control. The synthesis is achieved through a diazotization reaction of L-alanine in the presence of hydrochloric acid. orgsyn.orgwikipedia.org

In a typical procedure, L-alanine is dissolved in hydrochloric acid and treated with a diazotizing agent, such as sodium nitrite, at low temperatures. orgsyn.orgnih.gov This reaction converts the amino group of L-alanine into a diazonium salt, which is an excellent leaving group. Subsequent nucleophilic substitution by a chloride ion from the hydrochloric acid, with concomitant loss of nitrogen gas, yields (S)-2-chloropropanoic acid. orgsyn.org The reaction proceeds with retention of configuration at the alpha-carbon, thus preserving the stereochemical integrity from the starting L-alanine. nih.gov

This method is advantageous due to the ready availability and low cost of L-alanine from the chiral pool. The reaction conditions are well-documented, and the process can be scaled up for the production of significant quantities of the desired enantiomerically pure acid. orgsyn.orgnih.gov

| Starting Material | Reagents | Product | Key Transformation |

| L-Alanine | 1. Hydrochloric Acid 2. Sodium Nitrite | (S)-2-Chloropropanoic Acid | Diazotization followed by nucleophilic substitution |

Asymmetric Catalysis in 2-Chloropropanoate Formation

Asymmetric catalysis offers a powerful alternative to the use of stoichiometric chiral starting materials for the synthesis of enantiomerically enriched compounds. In the context of 2-chloropropanoate formation, various catalytic systems have been explored to introduce the chlorine atom stereoselectively.

One notable approach involves the enantioselective protonation of catalytically generated chiral enolates. For instance, α,α-dichloroaldehydes can react with phenols in the presence of a chiral triazolium salt catalyst and a base to produce α-chloro aryl esters with good yield and high enantioselectivity. nih.gov This method establishes the stereocenter through a controlled protonation step.

Another strategy focuses on the enantioselective chlorination of carbonyl compounds. The reaction of silyl ketene acetals with N-chlorosuccinimide (NCS) can be promoted by a chiral squaramide catalyst. researchgate.net This catalyst is believed to activate both reactants through non-covalent interactions, facilitating the enantioselective transfer of the chlorine atom to the α-position of the ester. researchgate.net These catalytic methods provide a direct route to chiral α-chloro esters, which can then be used in the synthesis of this compound.

| Catalytic System | Substrates | Product | Enantioselectivity (ee) |

| Chiral Triazolium Salt | α,α-dichloroaldehydes, Phenols | α-Chloro Aryl Esters | Good |

| Chiral Squaramide | Silyl Ketene Acetals, N-chlorosuccinimide | Tertiary α-Chloro Esters | High |

Biocatalytic Resolution of Racemic 2-Chloropropanoates

Biocatalysis provides an environmentally benign and highly selective method for the resolution of racemic mixtures. Enzymes, with their inherent chirality, can differentiate between enantiomers, allowing for the separation of a racemic mixture into its constituent stereoisomers.

Enzyme-Mediated Selective Hydrolysis

The kinetic resolution of racemic 2-chloropropanoate esters, including this compound, can be effectively achieved through enzyme-mediated selective hydrolysis. Lipases are a class of enzymes commonly employed for this purpose due to their broad substrate specificity and high enantioselectivity. researchgate.net

In this process, a racemic mixture of the ester is exposed to a lipase in an aqueous buffer. The enzyme preferentially hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, while leaving the other enantiomer largely unreacted. For example, a lipase might selectively hydrolyze (R)-Naphthalen-2-yl 2-chloropropanoate to (R)-2-chloropropanoic acid and naphthalen-2-ol, leaving (S)-Naphthalen-2-yl 2-chloropropanoate in the reaction mixture.

The success of the resolution depends on the enantioselectivity of the chosen enzyme. A high enantiomeric excess of both the remaining ester and the produced acid can be achieved if the enzyme exhibits a strong preference for one enantiomer. The separation of the unreacted ester from the hydrolyzed acid is typically straightforward due to their different physical and chemical properties.

Chiral Auxiliary Approaches in Naphthalene-Based Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter has been created, the auxiliary is removed. This approach is widely used in asymmetric synthesis to achieve high levels of stereocontrol.

In the context of naphthalene-based synthesis, chiral auxiliaries can be employed to control the stereochemistry of reactions on a naphthalene (B1677914) scaffold. For example, a chiral auxiliary could be attached to a naphthalene derivative to direct the diastereoselective introduction of a substituent. While direct examples for the synthesis of this compound are not prevalent in the literature, the principles of chiral auxiliary-controlled synthesis are broadly applicable.

Pseudoephedrine is a well-known chiral auxiliary that can be used to synthesize optically active carboxylic acids. wikipedia.org By forming an amide with a carboxylic acid, the pseudoephedrine auxiliary can direct the diastereoselective alkylation of the α-carbon. Subsequent cleavage of the amide bond would yield the enantiomerically enriched carboxylic acid. Similarly, oxazolidinones, popularized by David Evans, are powerful chiral auxiliaries for stereoselective aldol reactions, alkylations, and other transformations. orgsyn.org

Stereochemical Control and Diastereoselectivity in Esterification

The final step in the synthesis of this compound is the esterification of naphthalen-2-ol with 2-chloropropanoic acid. When a racemic mixture of 2-chloropropanoic acid is used, the product will also be a racemic mixture of this compound. To obtain an enantiomerically pure product, either an enantiomerically pure 2-chloropropanoic acid must be used, or a chiral resolution must be performed on the final product.

Reaction Mechanisms and Chemical Transformations of Naphthalen 2 Yl 2 Chloropropanoate

Nucleophilic Substitution Reactions at the Chloropropanoate Moiety

The carbon atom bonded to the chlorine in the 2-chloropropanoate moiety is a secondary electrophilic center, making it susceptible to nucleophilic substitution reactions. The pathway of these reactions, whether S_N1 or S_N2, is a subject of mechanistic investigation.

The determination of whether a nucleophilic substitution reaction proceeds via a unimolecular (S_N1) or bimolecular (S_N2) mechanism depends on several factors, including the structure of the substrate, the nature of the nucleophile, the type of solvent, and the leaving group. masterorganicchemistry.comlibretexts.org For Naphthalen-2-yl 2-chloropropanoate, the chlorine is attached to a secondary carbon, which can accommodate either pathway. libretexts.orgyoutube.com

An S_N2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. masterorganicchemistry.com This process leads to an inversion of stereochemistry at the chiral center. S_N2 pathways are favored by:

Strong, negatively charged nucleophiles (e.g., CN⁻, RS⁻, N₃⁻). libretexts.orgyoutube.com

Polar aprotic solvents (e.g., acetone, DMF, DMSO), which solvate the cation but not the nucleophile, thus enhancing its reactivity. libretexts.org

Less sterically hindered substrates . While the secondary carbon is more hindered than a primary one, S_N2 reactions are still possible. youtube.com

An S_N1 reaction proceeds through a two-step mechanism. masterorganicchemistry.com The first and rate-determining step is the spontaneous departure of the leaving group to form a planar secondary carbocation intermediate. youtube.comsavemyexams.com The nucleophile then attacks this carbocation in the second step, which can occur from either face, leading to a racemic or near-racemic mixture of products. youtube.com S_N1 pathways are favored by:

Weak or neutral nucleophiles (e.g., H₂O, ROH). libretexts.orgyoutube.com

Polar protic solvents (e.g., water, ethanol, methanol), which can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding. libretexts.org

Substrates that form stable carbocations .

The choice between S_N1 and S_N2 for this compound can thus be directed by the specific reaction conditions chosen by the synthetic chemist, as summarized in the table below.

| Feature | S_N1 Pathway | S_N2 Pathway |

| Substrate | Secondary alkyl halide | Secondary alkyl halide |

| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.org | Strong (e.g., CN⁻, I⁻, RS⁻) libretexts.org |

| Solvent | Polar Protic (e.g., Ethanol, Methanol) libretexts.org | Polar Aprotic (e.g., Acetone, DMSO) libretexts.org |

| Mechanism | Two steps, via carbocation intermediate masterorganicchemistry.com | One concerted step masterorganicchemistry.com |

| Stereochemistry | Racemization youtube.com | Inversion of configuration libretexts.org |

| Rate Law | Rate = k[Substrate] masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] savemyexams.com |

The displacement of the chlorine atom is a powerful method for creating a diverse range of derivatives from this compound. This transformation allows for the introduction of new functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, reacting alkyl L-2-chloropropionates with appropriate nucleophiles is a known strategy for synthesizing herbicidally active D-2-phenoxypropionic acids. google.com This demonstrates a practical application of halogen displacement.

A variety of nucleophiles can be employed for this purpose:

Oxygen Nucleophiles: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) can yield the corresponding ethers.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles can be used to introduce nitrogen-containing functionalities.

Sulfur Nucleophiles: Thiolates (RS⁻) readily displace the chloride to form thioethers.

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents or organocuprates, can be used to form new C-C bonds, although metal-catalyzed cross-coupling reactions are often more efficient for this purpose.

Ester Hydrolysis and Transesterification Reactions

The ester linkage in this compound is susceptible to cleavage through hydrolysis and transesterification, reactions that are fundamental in the chemistry of carboxylic acid derivatives. youtube.com

Ester Hydrolysis is the cleavage of the ester bond by reaction with water, typically under acidic or basic catalysis, to yield 2-chloropropionic acid and naphthalen-2-ol. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out by heating the ester with a dilute mineral acid (e.g., H₂SO₄ or HCl). libretexts.org The reaction equilibrium can be shifted towards the products by using an excess of water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.org The reaction yields the salt of the carboxylic acid (e.g., sodium 2-chloropropanoate) and the alcohol (naphthalen-2-ol). libretexts.orgnih.gov Saponification is often preferred for its irreversibility and the ease of separating the products. libretexts.org

Enzymatic Hydrolysis: Lipases can be used to catalyze the hydrolysis of naphthyl esters. Studies on related compounds show that this reaction often occurs at the interface of a biphasic water-organic system and can be described by Michaelis-Menten kinetics. nih.gov The rate constant and Michaelis constant for the hydrolysis of 2-naphthyl esters have been shown to be largely independent of the specific ester used. nih.gov

Transesterification is the process of exchanging the naphthyl group of the ester with a different alcohol group (R'-OH). This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst would produce methyl 2-chloropropanoate and naphthalen-2-ol. Two-step and direct transesterification methods are effective for producing methyl esters from various sources. nih.gov

Metal-Catalyzed Transformations Involving the Halogenated Ester

Modern synthetic methods have established that the C-Cl bond in α-chloroesters is an active site for various metal-catalyzed transformations, enabling the construction of complex molecular architectures under mild conditions.

Cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds. The C(sp³)-Cl bond in the 2-chloropropanoate moiety can be activated by various transition metal catalysts to react with a range of coupling partners.

Iron-Catalyzed Cross-Coupling: Racemic α-chloroesters can be coupled with aryl Grignard reagents in the presence of an iron salt and a chiral ligand. nih.govacs.org This method is significant as it can achieve high yields and useful levels of enantioselectivity, producing α-arylalkanoates which are precursors to important pharmaceutical compounds. nih.govacs.org The mechanism is proposed to involve the formation of an alkyl radical intermediate. nih.govacs.org

Palladium-Catalyzed Cross-Coupling: Palladium catalysts, in conjunction with specialized chiral ligands, are effective in coupling α-bromo carboxamides with aryl boronic acids. researchgate.net Similar strategies can be envisioned for α-chloroesters like this compound, providing a route to chiral α-aryl esters.

Zinc-Catalyzed Cross-Coupling: Zinc halides have been shown to catalyze the cross-coupling of α-chloroketones with organotin enolates to produce γ-diketones. nih.gov This highlights the utility of less expensive metals in facilitating such transformations.

| Metal Catalyst | Coupling Partner | Product Type | Reference |

| Iron (Fe) | Aryl Grignard Reagents | α-Arylalkanoates | nih.govacs.org |

| Palladium (Pd) | Aryl Boronic Acids | α-Aryl Carboxamides | researchgate.net |

| Zinc (Zn) | Organotin Enolates | γ-Diketones | nih.gov |

Nickel-catalyzed reductive cross-electrophile coupling has emerged as a versatile and powerful strategy for C(sp²)-C(sp³) bond formation, avoiding the need for pre-formed organometallic reagents. rsc.org This method is particularly relevant for coupling α-chloroesters with aryl halides.

In a typical reaction, a nickel(0) catalyst, often generated in situ, oxidatively adds to the aryl halide. The resulting arylnickel(II) complex then reacts with the α-chloroester in a process that involves a single-electron transfer, ultimately forming the C-C bond and regenerating the catalyst with the aid of a stoichiometric reductant, such as manganese (Mn⁰) or zinc (Zn⁰) metal. rsc.orgresearchgate.netresearchgate.net

Recent studies have demonstrated the nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides using a chiral BiOX ligand. rsc.orgcaltech.edunih.gov This transformation proceeds under mild conditions and provides α-arylated esters in good yields and with high enantioselectivity. rsc.orgnih.gov Such methods are particularly effective for β-branched substrates, providing access to valuable chiral building blocks. rsc.org

Reactions of the Naphthalene (B1677914) Ring System in the Ester

The chemical reactivity of this compound is characterized by transformations involving its ester functional group and its aromatic naphthalene core. The naphthalene ring system, in particular, can undergo a variety of reactions that are influenced by the electronic properties of the 2-acyloxy substituent. This section focuses on the principal reactions of the naphthalene moiety: electrophilic aromatic substitution and hydrogenation.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, including naphthalene and its derivatives. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, leading to a substituted product. The naphthalene system is generally more reactive than benzene (B151609) towards electrophiles because the activation energy required to form the intermediate carbocation (an arenium ion) is lower. libretexts.org

The position of electrophilic attack on the naphthalene ring is dictated by the stability of the resulting arenium ion intermediate. For an unsubstituted naphthalene molecule, electrophilic attack preferentially occurs at the C1 (or α) position over the C2 (or β) position. libretexts.orgwordpress.com This preference is because the intermediate for α-substitution is better stabilized by resonance, with more contributing structures that retain a complete benzene ring. libretexts.orgwordpress.com

In this compound, the 2-acyloxy group (-OC(O)CHClCH₃) is an activating group and an ortho, para-director. It donates electron density to the naphthalene ring through resonance, which stabilizes the positively charged intermediate formed during electrophilic attack. The primary sites for substitution are the positions ortho (C1 and C3) and para (C6) to the acyloxy group.

The directing effects can be summarized as follows:

Attack at C1 (ortho): This position is activated by the acyloxy group and is also an inherently reactive α-position of the naphthalene core.

Attack at C3 (ortho): This position is also activated by the acyloxy group.

Attack at C6 (para): This position is activated by the acyloxy group.

The outcome of a specific electrophilic substitution reaction can be influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature. libretexts.org For instance, in related systems like 2-methoxynaphthalene, Friedel-Crafts acetylation can yield different major products depending on the solvent used, highlighting the subtle balance of electronic and steric factors. stackexchange.com Steric hindrance from the acyloxy group and its potential to complex with Lewis acid catalysts can also influence the regioselectivity, sometimes favoring substitution at less sterically hindered positions. stackexchange.com

| Reaction | Typical Reagents | Major Product(s) | Influencing Factors |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Nitro-naphthalen-2-yl 2-chloropropanoate | Electronic effects strongly favor attack at the activated C1 position. |

| Halogenation | Br₂, AlCl₃ or FeCl₃ | 1-Bromo-naphthalen-2-yl 2-chloropropanoate | Similar to nitration, substitution at the C1 position is generally preferred. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-naphthalen-2-yl 2-chloropropanoate and/or 1-Acyl-naphthalen-2-yl 2-chloropropanoate | Reaction conditions (solvent, temperature) and steric effects can alter the product ratio. Acylation at C6 is often observed. stackexchange.com |

| Sulfonation | H₂SO₄ | This compound-6-sulfonic acid | Thermodynamic control at higher temperatures often favors the more stable product. |

Hydrogenation and Reduction of the Naphthalene Core

The naphthalene ring system can be reduced through catalytic hydrogenation to form tetrahydronaphthalene (tetralin) and decahydronaphthalene (B1670005) (decalin) derivatives. mdpi.comnih.gov The specific product obtained depends on the catalyst, temperature, and pressure used.

For naphthalene esters, such as this compound, selective hydrogenation of the naphthalene core is achievable without affecting the ester functionality. Research on the hydrogenation of methyl naphthoates has shown that the unsubstituted ring of the naphthalene system is more readily reduced. acs.org This selectivity is a valuable synthetic feature, as it allows for the targeted modification of one ring while preserving the substitution pattern of the other.

Using a nickel-on-kieselguhr catalyst at elevated temperature and pressure (e.g., 150 °C and 1500 p.s.i.g.), the naphthalene ring system is specifically reduced to the tetralin ring system. acs.org In the case of a 2-substituted naphthalene ester, this results in the hydrogenation of the ring that does not bear the substituent. Therefore, the expected major product from the hydrogenation of this compound under these conditions would be 5,6,7,8-tetrahydrothis compound. The reaction is typically rapid and ceases after the absorption of two moles of hydrogen per mole of the ester. acs.org

Further hydrogenation to the decalin derivative is possible under more forcing conditions or with different catalysts. For example, catalysts like palladium on carbon (Pd/C) are also effective for naphthalene hydrogenation. chinesechemsoc.org The choice of catalyst can also influence the stereochemistry of the resulting decalin product (cis vs. trans isomers). nih.gov

| Catalyst | Typical Conditions | Primary Product | Key Findings |

|---|---|---|---|

| Nickel-on-kieselguhr | ~150 °C, ~1500 p.s.i.g. H₂ | 5,6,7,8-Tetrahydrothis compound | Highly selective for the reduction of the unsubstituted ring to a tetralin derivative. acs.org |

| Palladium on Carbon (Pd/C) | Variable (e.g., 60-110 °C), H₂ source (e.g., H₂, HCOONa) | 5,6,7,8-Tetrahydrothis compound | A common and effective catalyst for aromatic hydrogenation. chinesechemsoc.org Can lead to full saturation to decalin under more stringent conditions. nih.gov |

| Fe-Mo based catalyst | High temperature | 5,6,7,8-Tetrahydrothis compound | Can be used for selective hydrogenation to tetralin. rsc.org |

Advanced Spectroscopic Characterization of Naphthalen 2 Yl 2 Chloropropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Naphthalen-2-yl 2-chloropropanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for complete spectral assignment.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the 2-chloropropanoate moiety. The seven protons of the naphthalene ring would typically appear in the downfield region, between δ 7.2 and 8.0 ppm. The exact chemical shifts and coupling patterns would be complex due to the disubstitution pattern. The proton on the carbon bearing the chlorine atom (α-proton) in the propanoate chain is anticipated to be a quartet due to coupling with the adjacent methyl protons, appearing at a characteristic downfield shift. The methyl protons would, in turn, appear as a doublet.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show signals for the ten carbon atoms of the naphthalene ring, with those directly attached to the ester oxygen appearing at a lower field. The carbonyl carbon of the ester group is expected to be one of the most downfield signals, typically in the range of δ 160-170 ppm. mdpi.com The carbon atom bonded to the chlorine is also expected to be significantly deshielded.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene-H | 7.2 - 8.0 | Multiplet |

| -CH(Cl)- | Downfield Quartet | Quartet (q) |

| -CH₃ | Upfield Doublet | Doublet (d) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 170 |

| Naphthalene-C | 110 - 150 |

| -C(Cl)- | 50 - 60 |

| -CH₃ | 20 - 30 |

Two-Dimensional NMR Techniques for Structure Assignment

To definitively assign the complex proton and carbon signals of the naphthalene ring system and to confirm the connectivity of the entire molecule, two-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in tracing the connectivity of the protons within the naphthalene rings and confirming the coupling between the methine and methyl protons of the 2-chloropropanoate chain. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For instance, the quartet in the ¹H spectrum would correlate to the -C(Cl)- carbon signal in the ¹³C spectrum. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is a vital tool for determining the elemental composition of a molecule with high accuracy.

Accurate Mass Determination and Fragmentation Pathways

For this compound (C₁₃H₁₁ClO₂), the high-resolution mass spectrum would provide an experimental mass that is very close to the calculated exact mass. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

The fragmentation of this compound under mass spectrometry conditions would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the ester bond. This could lead to the formation of a naphthalen-2-olate radical cation and a 2-chloropropanoyl cation, or a naphthalen-2-yl cation and a 2-chloropropanoate radical. Further fragmentation of the 2-chloropropanoyl cation could involve the loss of a chlorine radical or a carbon monoxide molecule. Analysis of these fragmentation patterns provides further confirmation of the compound's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ for the ester carbonyl group. The conjugation with the naphthalene ring may shift this frequency slightly. mdpi.com

C-O Stretch (Ester): The C-O stretching vibrations of the ester group would likely appear as two distinct bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond stretch is expected to give a moderate to strong absorption in the region of 600-800 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the naphthalene ring would appear as a group of sharp bands above 3000 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations of the aromatic C-H bonds would produce strong bands in the 690-900 cm⁻¹ region, which can sometimes provide information about the substitution pattern of the aromatic ring.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group would be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | 1735 - 1750 |

| C-O (Ester) | 1000 - 1300 |

| C-Cl | 600 - 800 |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | < 3000 |

Chiroptical Spectroscopy for Enantiopure Forms

Chiroptical spectroscopy is indispensable for distinguishing between enantiomers, which are non-superimposable mirror images of a chiral molecule. Since enantiomers exhibit identical physical properties in an achiral environment, techniques that rely on their differential interaction with polarized light are essential for their characterization. For this compound, the presence of a stereocenter at the C2 position of the propanoate moiety necessitates such specialized analysis to assign the absolute configuration (R or S) and determine enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this difference in absorption (usually expressed as molar ellipticity, [θ]) against wavelength.

For this compound, the naphthalene ring system acts as the primary chromophore. The electronic transitions within this aromatic system, typically observed in the ultraviolet (UV) region, will be perturbed by the chiral environment of the 2-chloropropanoate substituent. This interaction gives rise to characteristic CD signals, known as Cotton effects.

The enantiomers of this compound are expected to exhibit CD spectra that are mirror images of each other. For instance, if the (R)-enantiomer displays a positive Cotton effect at a particular wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. The sign and magnitude of the Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center and its influence on the electronic transitions of the naphthalene chromophore.

While specific experimental data is not available, a hypothetical representation of the expected CD data is presented below. The signs of the Cotton effects are illustrative and would need to be determined empirically or through high-level computational modeling.

Hypothetical Circular Dichroism Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| (R)-Naphthalen-2-yl 2-chloropropanoate | ~220 | Data not available |

| ~280 | Data not available | |

| (S)-Naphthalen-2-yl 2-chloropropanoate | ~220 | Data not available |

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots the specific rotation [α] against wavelength. In regions where the molecule absorbs light (i.e., near the wavelengths of the Cotton effects observed in CD spectroscopy), the ORD curve will show a characteristic peak and trough.

Similar to CD spectroscopy, the ORD curves for the (R)- and (S)-enantiomers of this compound would be mirror images. The sign of the specific rotation at a standard wavelength, such as the sodium D-line (589 nm), is often used to distinguish between enantiomers once their absolute configurations have been established.

The analysis of the complete ORD curve, particularly the anomalous dispersion in the region of the naphthalene chromophore's absorption, can provide detailed information about the stereochemistry of the molecule. The relationship between the CD and ORD spectra is described by the Kronig-Kramers transforms, which mathematically connect the differential absorption (CD) and the dispersion of rotation (ORD).

A table illustrating how ORD data would be presented is provided below. The specific rotation values are dependent on the solvent, concentration, and temperature, and would require experimental determination.

Hypothetical Optical Rotatory Dispersion Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Specific Rotation [α] (deg) |

|---|---|---|

| (R)-Naphthalen-2-yl 2-chloropropanoate | 589 (D-line) | Data not available |

| 350 | Data not available | |

| 300 | Data not available | |

| (S)-Naphthalen-2-yl 2-chloropropanoate | 589 (D-line) | Data not available |

| 350 | Data not available |

Computational Chemistry and Theoretical Investigations of Naphthalen 2 Yl 2 Chloropropanoate

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis)

Electronic structure calculations are fundamental to understanding the chemical behavior of Naphthalen-2-yl 2-chloropropanoate. A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, which can act as an electron donor. Conversely, the LUMO is likely to be centered on the ester group and the chlorine-bearing carbon, which are more electron-withdrawing. This distribution of frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack.

The energies of the HOMO and LUMO can be used to calculate several global reactivity descriptors, providing a quantitative measure of the molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).

Hypothetical values for these descriptors for this compound, based on typical values for similar aromatic esters, are presented in the table below.

| Parameter | Formula | Hypothetical Value (eV) |

| EHOMO | - | -8.50 |

| ELUMO | - | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.30 |

| Ionization Potential (I) | -EHOMO | 8.50 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Electronegativity (χ) | (I + A) / 2 | 4.85 |

| Chemical Hardness (η) | (I - A) / 2 | 3.65 |

| Chemical Softness (S) | 1 / η | 0.27 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.25 |

These are illustrative values and would need to be confirmed by specific calculations for this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules like this compound. bohrium.com It offers a good balance between accuracy and computational cost, making it suitable for a range of theoretical investigations.

Before other properties can be accurately calculated, the most stable three-dimensional structure of this compound must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. nih.gov

Conformational analysis is also crucial, as rotation around the single bonds, particularly the C-O bond of the ester linkage, can lead to different conformers with varying energies. By systematically rotating these bonds and performing geometry optimizations, a potential energy surface can be mapped to identify the global minimum energy conformer and other low-energy isomers. This information is vital for understanding the molecule's preferred shape and how it might interact with other molecules.

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, these predictions would include:

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) helps in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches of the naphthalene ring, the C=O stretch of the ester, and the C-Cl stretch. researchgate.net

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the interpretation of experimental NMR spectra, confirming the molecular structure and assigning signals to specific atoms. nih.gov

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the nature of the electronic transitions, such as π → π* transitions within the naphthalene ring. bohrium.com

A comparison of hypothetical calculated and experimental spectroscopic data is shown below.

| Spectroscopic Data | Hypothetical Calculated Value | Hypothetical Experimental Value |

| IR: C=O Stretch (cm-1) | 1735 | 1740 |

| 1H NMR: Naphthalene H (ppm) | 7.2-8.0 | 7.3-8.1 |

| 13C NMR: C=O (ppm) | 170.5 | 171.2 |

| UV-Vis: λmax (nm) | 285 | 288 |

These are illustrative values and would need to be confirmed by specific calculations and experiments for this compound.

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its hydrolysis, nucleophilic substitution at the chiral center, or reactions involving the naphthalene ring. By mapping the reaction pathway, the structures and energies of reactants, products, intermediates, and, crucially, transition states can be calculated.

Transition state calculations allow for the determination of the activation energy of a reaction, which is a key factor in determining its rate. This information can be used to predict the most likely reaction pathways and to understand how factors such as solvent and catalysts might influence the reaction outcome.

Molecular Dynamics Simulations (if applicable)

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. elsevierpure.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes such as conformational changes, solvent effects, and interactions with other molecules in a more realistic, dynamic environment. researchgate.net

For this compound, MD simulations could be used to:

Explore the conformational landscape in different solvents and at various temperatures.

Simulate the diffusion and transport properties of the molecule.

Investigate its interaction with biological macromolecules, such as enzymes, if it were to have any biological activity.

The combination of DFT and MD simulations provides a comprehensive theoretical framework for understanding the chemical and physical properties of this compound from a molecular perspective.

Applications in Advanced Chemical Synthesis and Industrial Contexts

Role as Synthetic Intermediates for Specialty Chemicals

As a synthetic intermediate, Naphthalen-2-yl 2-chloropropanoate offers a versatile platform for constructing complex molecular architectures. The presence of a chiral center and a reactive chlorine atom on the propanoate chain, coupled with the distinct properties of the naphthalene (B1677914) ring system, allows for its use in specialized organic transformations.

The 2-chloropropanoate portion of the molecule contains a stereogenic center, meaning it can exist as two distinct enantiomers (R and S forms). This chirality is crucial in modern chemical synthesis, particularly for producing enantiomerically pure compounds where only one enantiomer provides the desired biological or physical effect.

When an optically active form of this compound is used in a reaction, it can influence the stereochemical outcome of the product in a process known as chirality transfer. The synthesis of optically active 2-chloropropionic acid esters from the corresponding alkyl lactates often proceeds with an inversion of configuration, a classic example of a Walden inversion. google.com This process is vital for creating alkyl L-2-chloropropionates from alkyl D-lactates, which are then used as intermediates. google.com These chiral esters are instrumental in synthesizing specific, more active isomers of complex molecules, such as certain herbicides. google.com The principle is foundational for producing compounds like D-2-phenoxypropionic acids, which exhibit greater herbicidal activity than their racemic mixtures. google.com

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex structures. sigmaaldrich.com this compound fits this description perfectly, providing both a reactive handle (the C-Cl bond) and a significant structural component (the naphthalene group).

The naphthalene moiety itself is a valuable building block for creating intricate molecular systems, including stable host-guest complexes and heterosteroidal compounds. mdpi.comnih.gov By incorporating this group, this compound can be used in multi-step syntheses to introduce the specific steric and electronic properties of naphthalene into a target molecule. mdpi.com The development of synthetic pathways often relies on the strategic use of such building blocks to construct complex frameworks efficiently. semanticscholar.orgresearchgate.net For instance, syntheses have been developed to create tetracyclic heterosteroids starting from 2-naphthol (B1666908) analogues, demonstrating the utility of the naphthalene framework in building complex polycyclic systems. mdpi.com

Industrial Applications of 2-Chloropropanoate Derivatives

The industrial value of this compound is often realized through the applications of its broader chemical family, the 2-chloropropanoate derivatives. These compounds are key intermediates in major industrial sectors, including agriculture and polymer science.

Derivatives of 2-chloropropionic acid are critical precursors in the manufacture of aryloxyphenoxypropionic acid herbicides, a class of compounds that selectively control grass weeds in broadleaf crops. sigmaaldrich.combcpcpesticidecompendium.org These herbicides function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in susceptible plants. herts.ac.uk

A prominent example is Fenoxaprop-P-ethyl, a post-emergence herbicide used to control annual and perennial grasses. herts.ac.uk The synthesis of fenoxaprop (B166891) and its ethyl ester involves the reaction of a substituted phenol (B47542) with a derivative of 2-chloropropionic acid. google.comgoogle.com Specifically, the chiral (R)-enantiomer of 2-chloropropionic acid is often used to produce the more active "P" isomer, Fenoxaprop-P-ethyl. sigmaaldrich.comherts.ac.uk The general synthetic strategy highlights the importance of 2-chloropropanoate esters as key intermediates in the production of these high-value agrochemicals. google.comgoogle.comontosight.ai

Table 1: Examples of Aryloxyphenoxypropionic Herbicides

| Herbicide Name | Chemical Class | Common Application |

|---|---|---|

| Fenoxaprop-P-ethyl | Aryloxyphenoxypropionic acid | Post-emergence control of grass weeds in broadleaf crops. herts.ac.uk |

| Diclofop | Aryloxyphenoxypropionic acid | Control of wild oats and other grassy weeds. bcpcpesticidecompendium.org |

| Fluazifop-P | Aryloxyphenoxypropionic acid | Selective control of grass weeds in cotton, soybeans, and other crops. bcpcpesticidecompendium.org |

| Quizalofop-P | Aryloxyphenoxypropionic acid | Control of annual and perennial grass weeds in various broadleaf crops. bcpcpesticidecompendium.org |

In polymer chemistry, control over the polymer's architecture, molecular weight, and functionality is paramount. Atom Transfer Radical Polymerization (ATRP) is a powerful reversible-deactivation radical polymerization technique that enables the synthesis of well-defined polymers. wikipedia.orgspringernature.com

The process is initiated by an alkyl halide in the presence of a transition metal catalyst. wikipedia.orgcmu.edu Esters of 2-chloropropionic acid, such as this compound, are effective initiators for ATRP. sigmaaldrich.com The chlorine atom is reversibly transferred between the growing polymer chain and the metal catalyst, allowing for controlled chain growth and resulting in polymers with a narrow molecular weight distribution. wikipedia.orgcmu.educmu.edu

The use of an initiator like this compound allows for the incorporation of the naphthalene group at the beginning of each polymer chain. This can impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, or specific optical properties like fluorescence, making it a functional initiator for creating advanced materials.

Contributions to Fine Chemical Production

The production of fine chemicals is characterized by the synthesis of complex, pure substances on a smaller scale and at a higher value compared to bulk chemicals. This compound and its derivatives are significant contributors to this sector.

Their role in providing chiral building blocks is essential for the asymmetric synthesis of modern agrochemicals, where enantiomeric purity leads to higher efficacy and reduced environmental load. google.comsigmaaldrich.com Furthermore, their application as functional initiators in controlled polymerization techniques like ATRP enables the production of specialty polymers with precisely engineered properties for advanced applications in materials science and nanotechnology. sigmaaldrich.comspringernature.com The ability to serve as a key intermediate in the synthesis of both highly active, chiral agrochemicals and tailored polymeric materials underscores the compound's important position in the landscape of fine chemical manufacturing.

Q & A

Q. What are the optimal synthetic routes for Naphthalen-2-yl 2-chloropropanoate, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: Synthesis typically involves esterification of 2-naphthol with 2-chloropropanoyl chloride under anhydrous conditions. Key parameters include:

- Catalyst Selection: Use DMAP (4-dimethylaminopyridine) or pyridine to neutralize HCl byproducts and accelerate the reaction.

- Solvent Optimization: Anhydrous dichloromethane or THF minimizes side reactions.

- Temperature Control: Maintain 0–5°C during acyl chloride addition to prevent thermal decomposition.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and byproducts. NMR-scale experiments (e.g., in situ monitoring) help identify intermediates and optimize stoichiometry .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should data inconsistencies be addressed?

Methodological Answer:

- 1H/13C NMR: Assign signals using DEPT-135 and HSQC to confirm ester linkage and naphthalene substitution patterns. Aromatic protons in naphthalen-2-yl appear as a doublet (δ 7.7–8.3 ppm) with coupling constants >2 Hz .

- GC-MS: Use chiral columns (e.g., Lipodex-E) to detect enantiomeric impurities. Residual water in the carrier gas reduces retention factors and selectivity, necessitating rigorous solvent drying .

- IR Spectroscopy: Validate the ester carbonyl stretch (~1740 cm⁻¹) and absence of hydroxyl peaks from unreacted 2-naphthol. Discrepancies in carbonyl signals may indicate hydrolysis; repeat analysis under inert atmosphere .

Advanced Research Questions

Q. How can enzymatic degradation pathways of this compound be elucidated, and what role do reductases like EC 1.3.play?

Methodological Answer:

- Enzyme Screening: Incubate the compound with Burkholderia spp. or soil extracts under aerobic/anaerobic conditions. Monitor chloride release via ion chromatography to assess dehalogenation.

- Kinetic Studies: Use purified 2-haloacrylate reductase (EC 1.3.1.103) to measure NADPH consumption at 340 nm. Compare values with synthetic analogs (e.g., methyl 2-chloropropanoate) to determine substrate specificity .

- Metabolite Identification: LC-HRMS detects intermediates like 2-chloroacrylate, confirming reductive dehalogenation. Isotopic labeling (e.g., 13C-propanoate) traces carbon flow .

Q. What computational methods are suitable for modeling the interaction between this compound and biological targets?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrostatic potential surfaces. Identify nucleophilic attack sites (e.g., carbonyl carbon) for hydrolysis .

- Molecular Docking: Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (e.g., CYP2E1). Prioritize poses with hydrogen bonds to heme iron and hydrophobic contacts with naphthalene .

- QSPR Models: Corporate logP and Hammett σ constants to predict metabolic half-lives. Validate against in vitro hepatocyte clearance data .

Q. How should researchers design a toxicological risk assessment study for this compound, considering systemic effects and exposure routes?

Methodological Answer:

- Study Design:

- Exposure Routes: Oral (gavage), dermal (occluded patches), and inhalation (nebulized aerosol) in rodents (OECD TG 412/403).

- Endpoints: Hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological parameters (RBC/WBC counts) .

- Bias Mitigation: Randomize dose groups and blind histopathology assessments. Use Table C-7 (Risk of Bias Questionnaire) to evaluate allocation concealment and outcome reporting .

- Data Integration: Apply ATSDR’s 8-step framework (e.g., hazard identification, confidence rating) to translate animal data to human risk thresholds .

Q. What strategies resolve enantiomeric impurities in this compound synthesis, and how do solvent/column choices affect separation?

Methodological Answer:

- Chiral GC: Use γ-cyclodextrin columns (e.g., Lipodex-E) with N₂ carrier gas. Pre-condition columns at 120°C for 2 hours to eliminate residual water, which reduces enantioselectivity () .

- HPLC: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol (95:5) achieves baseline separation. Monitor UV at 254 nm for naphthalene chromophores .

Q. How can researchers validate the crystal structure of this compound using SHELX programs, and what are common pitfalls?

Methodological Answer:

- Data Collection: Collect high-resolution (<1.0 Å) X-ray data at 100 K. Use SHELXC/D/E for structure solution via dual-space methods (e.g., charge flipping) .

- Refinement: In SHELXL, apply anisotropic displacement parameters and restrain C-Cl bond lengths to 1.76–1.80 Å. Check for overfitting using Rfree (Δ < 5%) .

- Validation: Run PLATON’s ADDSYM to detect missed symmetry. Address residual electron density peaks (>0.5 e⁻/ų) by modeling disorder or solvent molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.